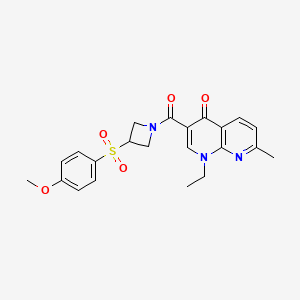

1-ethyl-3-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of azetidines, which is a part of the compound, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .科学的研究の応用

Synthetic Methods and Chemical Reactions

Nucleotide Synthesis Enhancements : The use of protection groups in nucleotide synthesis is crucial for the development of oligodeoxyribonucleotides. For example, the (2-dansylethoxy)carbonyl group has been employed for protecting the amino functions of aglycone residues, indicating a methodology that could potentially be applicable for the synthesis of compounds with similar structural motifs to the compound (Wagner & Pfleiderer, 1997).

Solvatochromic Probes for Organic Liquids : Compounds with solvatochromic properties, such as those derived from bis(phenyl-ethynyl)-2-naphthyl with azetidine as an electron-donating unit, demonstrate exceptional capability to distinguish between structurally relevant organic liquids. This suggests that modifications of the core compound might yield new materials with potential applications in chemical sensing and environmental monitoring (Liu et al., 2016).

Azetidine-Based Amino Acid Derivatives : Research into aziridinyl anions for synthesizing enantiomerically pure α- and β-amino acid derivatives showcases the versatility of azetidine and related structures in creating biologically active molecules, which could lead to novel therapeutic agents or biochemical tools (Satoh & Fukuda, 2003).

Potential Therapeutic Applications

Antibacterial Agents : The synthesis and evaluation of 1,8-naphthyridine derivatives for antibacterial activity highlight the potential of such compounds in the development of new antibiotics. This suggests that structural analogs of the compound could be explored for their antimicrobial properties (Egawa et al., 1984).

Anticancer Agents : Studies on derivatives of naproxen, incorporating structures similar to the compound of interest, have shown promising anticancer activity. This indicates a potential pathway for developing anticancer therapeutics by exploring modifications of this compound (Han et al., 2018).

特性

IUPAC Name |

1-ethyl-3-[3-(4-methoxyphenyl)sulfonylazetidine-1-carbonyl]-7-methyl-1,8-naphthyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-4-24-13-19(20(26)18-10-5-14(2)23-21(18)24)22(27)25-11-17(12-25)31(28,29)16-8-6-15(30-3)7-9-16/h5-10,13,17H,4,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMPYXMSWOCWKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-2-[4-(cyclopentylcarbonyl)piperazin-1-yl]-6-(4-ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2438632.png)

![(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2438633.png)

![7-Methyl-4,5-dihydro-thieno[2,3-c]pyridine](/img/structure/B2438638.png)

![3-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2438639.png)

![[4-(1-Adamantyl)-2-nitrophenyl]amine](/img/structure/B2438641.png)

![methyl 5-(hydroxymethyl)-1-[2-hydroxy-2-(4-methylphenyl)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2438650.png)

![Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2438651.png)